2,3-Thiophenedimethanol

Catalog No.
S787206
CAS No.
13250-85-6
M.F
C6H8O2S
M. Wt
144.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Thiophenedimethanol

CAS Number

13250-85-6

Product Name

2,3-Thiophenedimethanol

IUPAC Name

[2-(hydroxymethyl)thiophen-3-yl]methanol

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

InChI

InChI=1S/C6H8O2S/c7-3-5-1-2-9-6(5)4-8/h1-2,7-8H,3-4H2

InChI Key

SUVOAAWORTVNEP-UHFFFAOYSA-N

SMILES

C1=CSC(=C1CO)CO

Canonical SMILES

C1=CSC(=C1CO)CO
  • Chemical Suppliers: Several chemical suppliers offer compounds similar to 2,3-Thiophenedimethanol, such as 2-Thiopheneethanol and 3-Thiopheneethanol. These molecules possess a single hydroxyl group attached to the thiophene ring (, ).
  • Scientific Databases: Scientific databases like PubChem and Scifinder haven't shown any entries for 2,3-Thiophenedimethanol. This suggests a lack of research or publication related to this specific molecule.

2,3-Thiophenedimethanol is an organic compound characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing sulfur. The compound has the molecular formula C6H10O2SC_6H_{10}O_2S and features two hydroxymethyl groups (-CH2OH) attached to the 2 and 3 positions of the thiophene ring. This structure imparts unique chemical properties and reactivity to 2,3-thiophenedimethanol, distinguishing it from other thiophene derivatives.

The compound is typically synthesized from thiophene derivatives through various

Typical for alcohols and thiophene derivatives:

  • Oxidation: The hydroxymethyl groups can be oxidized to form carbonyl compounds (aldehydes or ketones). For example, oxidation with reagents such as chromium trioxide or potassium permanganate can yield corresponding aldehydes.
  • Esterification: The alcohol groups can react with carboxylic acids to form esters. This reaction typically requires acid catalysis and can be performed under reflux conditions.
  • Substitution Reactions: The thiophene ring can participate in electrophilic substitution reactions, where electrophiles attack the carbon atoms of the ring, particularly at the 2 or 5 positions due to the electron-rich nature of the ring.
  • Reduction: The carbonyl products formed from oxidation can be reduced back to alcohols using reducing agents like lithium aluminum hydride.

The synthesis of 2,3-thiophenedimethanol can be achieved through several methods:

  • Direct Hydroxymethylation: Thiophene can be reacted with formaldehyde in the presence of a suitable acid catalyst to introduce hydroxymethyl groups at the 2 and 3 positions.
  • Bromination followed by Grignard Reaction: Starting from bromothiophene, a Grignard reagent can be formed and reacted with formaldehyde to yield 2,3-thiophenedimethanol after hydrolysis .
  • Reduction of Thiophenedicarboxylic Acid Derivatives: Starting from thiophenedicarboxylic acids, reduction with lithium aluminum hydride or similar reagents can produce the desired alcohol.

2,3-Thiophenedimethanol has several potential applications:

  • Pharmaceuticals: Its unique structure may lead to novel pharmaceutical agents with specific biological activities.
  • Material Science: Due to its ability to form polymers or copolymers, it could be used in developing advanced materials with specific properties.
  • Organic Synthesis: It serves as an intermediate in synthesizing other complex organic molecules.

Interaction studies involving 2,3-thiophenedimethanol often focus on its reactivity with various electrophiles and nucleophiles. For instance:

  • Electrophilic Aromatic Substitution: Investigating how different electrophiles interact with the thiophene ring provides insights into its reactivity patterns.
  • Nucleophilic Substitution Reactions: Studies on how nucleophiles react with the hydroxymethyl groups can reveal potential pathways for further functionalization.

Several compounds share structural similarities with 2,3-thiophenedimethanol. Here are some notable examples:

Compound NameStructure TypeUnique Features
ThiopheneAromatic heterocycleBasic structure without substituents
2-ThiophenemethanolThiophene derivativeContains one hydroxymethyl group
3-ThiophenemethanolThiophene derivativeContains one hydroxymethyl group
2,5-DimethylthiopheneDimethyl-substituted thiopheneIncreased steric hindrance affecting reactivity

Each of these compounds exhibits distinct chemical properties and reactivities due to their unique substituents on the thiophene ring. The presence of two hydroxymethyl groups in 2,3-thiophenedimethanol enhances its potential for further functionalization compared to simpler derivatives like thiophene itself.

XLogP3

-0.1

Dates

Modify: 2023-08-15

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